molecular formula C7H10Br2O4 B1587513 Dimethyl 2,4-dibromoglutarate CAS No. 869-09-0

Dimethyl 2,4-dibromoglutarate

Cat. No.: B1587513
CAS No.: 869-09-0
M. Wt: 317.96 g/mol
InChI Key: ZBBXTTCCOXKVJB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Monofluoro dimethyl glutarate has been successfully synthesized for the first time by electrochemical fluorination . It is done in an undivided polypropylene cell with platinum electrodes. Initially at three different current densities, dimethyl glutarate is subjected to electrofluorination .

Scientific Research Applications

Stereoselective 1,3-Debromination Reactions

One notable application of Dimethyl 2,4-dibromoglutarate is in stereoselective 1,3-debromination reactions. This process involves the transformation of this compound through the use of metallate reagents, leading to the formation of cyclopropane derivatives. These reactions are characterized by their stereospecificity, yielding trans cyclopropane products from (±) isomers and demonstrating a preference for cis cyclopropane isomers in certain cases. Such stereoselective transformations are crucial for the synthesis of complex molecules with defined three-dimensional structures, which are essential for the development of pharmaceuticals and other bioactive compounds (Liu, Sorensen, & Sun, 1993).

Hydrogenolysis and Catalysis

This compound's derivatives and structurally related compounds are also explored in the context of hydrogenolysis reactions over supported metal catalysts. These studies provide insights into the mechanisms of carbon-carbon bond breaking and formation under the influence of various metal catalysts, contributing to the broader understanding of catalytic processes in organic chemistry. Such research has implications for the development of new catalytic systems that are more efficient, selective, and environmentally friendly (Machiels, 1979).

Ecotoxicological Evaluations

Although not directly involving this compound, studies on the ecotoxicological impacts of chemically related compounds highlight the importance of understanding the environmental behavior and effects of synthetic chemicals. These evaluations are critical for assessing the potential risks associated with the release of chemical substances into the environment, informing regulatory decisions, and guiding the design of more sustainable chemical processes and products (Jiangning et al., 2004).

Safety and Hazards

According to the safety data sheet, Dimethyl 2,4-dibromoglutarate is harmful by inhalation, in contact with skin and if swallowed . It is also irritating to eyes, respiratory system and skin . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice .

Properties

IUPAC Name

dimethyl 2,4-dibromopentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10Br2O4/c1-12-6(10)4(8)3-5(9)7(11)13-2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBXTTCCOXKVJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(C(=O)OC)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Br2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90403900
Record name DIMETHYL 2,4-DIBROMOGLUTARATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869-09-0
Record name DIMETHYL 2,4-DIBROMOGLUTARATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-dimethyl 2,4-dibromopentanedioate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes dimethyl 2,4-dibromoglutarate interesting in the context of stereoselective synthesis?

A1: this compound exists as both (±) and meso isomers. This allows for the study of stereospecificity in 1,3-debromination reactions, which is crucial for controlling the three-dimensional shape and thus the properties of the resulting cyclopropane products. The research demonstrates that the reaction of this compound with the metallate PPN+Cr(CO)4NO− exhibits varying degrees of stereoselectivity depending on the starting isomer. []

Q2: How does the stereochemistry of this compound influence the outcome of the debromination reaction?

A2: The research shows that the debromination reaction of the (±) isomers of this compound proceeds stereospecifically, yielding exclusively the trans cyclopropane product. This suggests a strict double inversion mechanism is at play. While the reaction with the meso isomer is less selective with this compound itself, it shows a distinct preference for the cis cyclopropane isomer when methyl groups are present at the 2 and 4 positions. This highlights the impact of even small structural changes on the stereochemical outcome of the reaction. []

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